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molecular formula C6H5BrN2O3 B1185286 2-Amino-3-bromo-5-nitrophenol

2-Amino-3-bromo-5-nitrophenol

Cat. No. B1185286
M. Wt: 233.021
InChI Key: BQFCKIRFZPVBJL-UHFFFAOYSA-N
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Patent
US08093287B2

Procedure details

A solution of 2-amino-5-nitrophenol (97, 24 g, 156 mmol) in CH3CN (1 L) was treated with NBS (28.8 g, 160.8 mmol) at room temperature. After stirring for 1 hour, the solvent was removed to afford brown precipitate, which was taken up with ethyl acetate:hexane (1:1). The precipitate was filtered and was used for the next step without further purification (33 g, 91%). A small amount of sample was purified by column chromatography on silica gel for analysis; 1H NMR (500 MHz, CD3OD): δ 4.93 (brs, 3H), 7.50 (d, 1H, J=2.4 Hz), 7.89 (d, 1H, J=2.4 Hz); 13C NMR (125 MHz, CD3OD): δ 105.5, 108.7, 121.8, 138.5, 143.7, 144.8; HRMS (FAB) calcd for C6H5BrN2O3(M+) 231.9484. found 231.9479.
Quantity
24 g
Type
reactant
Reaction Step One
Name
Quantity
28.8 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1[OH:11].C1C(=O)N([Br:19])C(=O)C1.C(OCC)(=O)C.CCCCCC>CC#N>[NH2:1][C:2]1[C:7]([Br:19])=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1[OH:11] |f:2.3|

Inputs

Step One
Name
Quantity
24 g
Type
reactant
Smiles
NC1=C(C=C(C=C1)[N+](=O)[O-])O
Name
Quantity
28.8 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
1 L
Type
solvent
Smiles
CC#N
Step Two
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC.CCCCCC

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed
CUSTOM
Type
CUSTOM
Details
to afford brown precipitate, which
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
CUSTOM
Type
CUSTOM
Details
was used for the next step without further purification (33 g, 91%)
CUSTOM
Type
CUSTOM
Details
A small amount of sample was purified by column chromatography on silica gel for analysis

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
NC1=C(C=C(C=C1Br)[N+](=O)[O-])O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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